molecular formula C10H14N2O B12945888 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one

1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one

Cat. No.: B12945888
M. Wt: 178.23 g/mol
InChI Key: KFKSOAMJKJBGTE-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. This compound features a unique pyrazoloazepine core, which is known for its potential biological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.

    Alkylation: This compound is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazoloazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations among various standard chemistry applications

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable synthesis routes mentioned above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloazepine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethanone

InChI

InChI=1S/C10H14N2O/c1-8(13)9-7-11-12-6-4-2-3-5-10(9)12/h7H,2-6H2,1H3

InChI Key

KFKSOAMJKJBGTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCCCN2N=C1

Origin of Product

United States

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